molecular formula C8H7N3O3 B2653804 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid CAS No. 1178944-49-4

2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid

Cat. No. B2653804
CAS RN: 1178944-49-4
M. Wt: 193.162
InChI Key: UBYSFEQWEPLEFK-UHFFFAOYSA-N
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Description

“2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid” consists of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid” are not mentioned in the search results, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Metal Ion Binding

Compounds containing the pyrazol-1-yl)acetic acid moiety have been studied for their ability to generate ATCUN-like metal ion binding sites. For instance, the addition of pyrazol-1-yl)acetic acid to the terminal amino group of a Phe−Gly dipeptide affords derivatives that exhibit strong metal-binding properties, specifically to copper(II) ions, demonstrating structural versatility and potential for developing metal ion sensors or catalysts (Boa et al., 2005).

Antimicrobial Evaluation

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. A study on the synthesis and antimicrobial evaluation of some pyrazole derivatives showed moderate potency against Gram-positive and Gram-negative bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012).

Corrosion Inhibition

Pyrazoline derivatives have been explored for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solution. These studies highlight the compounds' effectiveness as corrosion inhibitors, offering insights into their potential industrial applications to protect metals against corrosion (Lgaz et al., 2018).

Synthesis Methodologies

Research has also focused on the synthesis and characterization of compounds containing pyrazolyl moieties for various applications. An efficient approach to the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water using Cu(II)/pypzacac complexes as catalysts demonstrates the utility of these compounds in facilitating environmentally friendly chemical transformations (Xie et al., 2014).

properties

IUPAC Name

2-[4-(prop-2-ynoylamino)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-2-7(12)10-6-3-9-11(4-6)5-8(13)14/h1,3-4H,5H2,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYSFEQWEPLEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid

CAS RN

1178944-49-4
Record name 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid
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